molecular formula C19H20N4O5S B3403798 ethyl 2-[(11E)-11-[(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)imino]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-12-yl]acetate CAS No. 1173540-60-7

ethyl 2-[(11E)-11-[(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)imino]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-12-yl]acetate

Cat. No.: B3403798
CAS No.: 1173540-60-7
M. Wt: 416.5 g/mol
InChI Key: UTTLUWUJTSRZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(11E)-11-[(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)imino]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-12-yl]acetate is a complex heterocyclic compound featuring a tricyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7-triene) with an imino-linked pyrazole moiety and an ethyl acetate side chain. Its structure combines oxygen, sulfur, and nitrogen atoms within the fused ring system, alongside ester and imine functional groups.

Properties

IUPAC Name

ethyl 2-[6-(1-ethyl-5-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-4-23-11(3)6-12(21-23)18(25)20-19-22(9-17(24)26-5-2)13-7-14-15(28-10-27-14)8-16(13)29-19/h6-8H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTLUWUJTSRZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The compound’s tricyclic core and functional groups can be compared to structurally related molecules (Table 1):

Compound Name / ID Core Structure Key Functional Groups Molecular Features Reference
Target Compound 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷] Ethyl pyrazole-3-carbonyl imine, acetate ester High heteroatom density (O, S, N); conjugated π-system
N-[2-(dimethylamino)ethyl]-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0³,⁷]dodeca-2,7,9,11-tetraen-2-amine 1,8,12-triazatricyclo[7.3.0.0³,⁷] Phenyl, dimethylaminoethyl All-nitrogen tricyclic core; aromatic substituents
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷] Dimethylaminopropyl, phenylsulfanyl propanamide Shared tricyclic core; sulfur-containing side chain

Key Observations :

  • The target compound uniquely combines sulfur and oxygen in its tricyclic core, distinguishing it from all-nitrogen analogues (e.g., triazatricyclo in ).

Comparison of Reaction Conditions :

Step Target Compound (Inferred) Analogues (e.g., )
Solvent Likely 1,4-dioxane or DMF 1,4-dioxane
Catalysts/Reagents Triethylamine, sulfur (for thia-cores) Triethylamine, elemental sulfur
Reaction Time ~6–12 hours (estimated) 6 hours (for pyrazole-thiophene derivatives)
Physicochemical Properties

While experimental data for the target compound is scarce, comparisons can be drawn from analogues:

  • Solubility: The acetate ester group may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to nonpolar aryl-substituted analogues .
  • Stability : The sulfur atom in the tricyclic core could reduce oxidative stability relative to all-oxygen/nitrogen systems .
Crystallographic and Hydrogen-Bonding Analysis
  • Software : Structures of similar compounds are often resolved using SHELX or visualized via ORTEP-3 .
  • Hydrogen Bonds : Pyrazole NH and carbonyl groups may form R₂²(8) motifs (as per Etter’s rules ), akin to patterns in pyrazole-thiophene hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(11E)-11-[(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)imino]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-12-yl]acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(11E)-11-[(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)imino]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-12-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.